Prochlorperazine, also known as compazine, is a piperazine phenothiazine and first-generation antipsychotic drug that is used for the treatment of severe nausea and vomiting, as well as short-term management of psychotic disorders such as generalized non-psychotic anxiety and schizophrenia. It mainly works by depressing the chemoreceptor trigger zone and blocking D2 dopamine receptors in the brain. It was shown to also block histaminergic, cholinergic and noradrenergic receptors. Prochlorperazine was first developed in the 1950s and was first approved by the FDA in 1956. Although newer antiemetic agents such as 5-HT3 antagonists are more heavily promoted, prochlorperazine is still widely used in nausea and vomiting.
Prochlorperazine is a Phenothiazine.
Prochlorperazine is a phenothiazine used primarily as an antiemetic agent. In rare instances, prochlorperazine can cause clinically apparent acute and chronic cholestatic liver injury.
Prochlorperazine is a synthetic propylpiperazine derivative of phenothiazine with antiemetic, antipsychotic, antihistaminic, and anticholinergic activities. Prochlorperazine antagonizes the dopamine D2-receptor in the chemoreceptor trigger zone (CTZ) of the brain and may prevent chemotherapy-induced emesis. (NCI04)
Prochlorperazine Maleate is the maleate salt form of prochlorperazine, a synthetic, piperazine phenothiazine derivative with antiemetic, antipsychotic, antihistaminic, and anticholinergic activities. Prochlorperazine binds to and blocks the postsynaptic dopamine D2-receptor in the chemoreceptor trigger zone (CTZ) of the brain and may prevent chemotherapy-induced emesis. Prochlorperazine maleate also blocks anticholinergic and alpha-adrenergic receptors. Its antagonistic actions on the alpha-1 adrenergic receptors results in sedation, muscle relaxation, and hypotension.
Prochlorperazine is only found in individuals that have used or taken this drug. It is a phenothiazine antipsychotic used principally in the treatment of nausea; vomiting; and vertigo. It is more likely than chlorpromazine to cause extrapyramidal disorders. (From Martindale, The Extra Pharmacopoeia, 30th ed, p612) The mechanism of action of prochlorperazine has not been fully determined, but may be primarily related to its antidopaminergic effects. Prochlorperazine blocks the D2 somatodendritic autoreceptor, resulting in the blockade of postsynaptic dopamine receptors in the mesolimbic system and an increased dopamine turnover. Prochlorperazine also has anti-emetic effects, which can be attributed to dopamine blockade in the chemoreceptor trigger zone. Prochlorperazine also blocks anticholinergic and alpha-adrenergic receptors, the blockade of alpha(1)-adrenergic receptors resulting in sedation, muscle relaxation, and hypotension.
A phenothiazine antipsychotic used principally in the treatment of NAUSEA; VOMITING; and VERTIGO. It is more likely than CHLORPROMAZINE to cause EXTRAPYRAMIDAL DISORDERS. (From Martindale, The Extra Pharmacopoeia, 30th ed, p612)
See also: Phenothiazine (subclass of); Prochlorperazine Maleate (active moiety of); Prochlorperazine Edisylate (active moiety of).
Prochlorperazine
CAS No.: 58-38-8
VCID: VC0540224
Molecular Formula: C20H24ClN3S
Molecular Weight: 373.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Prochlorperazine, also known by the brand name Compazine, is a phenothiazine derivative used primarily in the treatment of severe nausea and vomiting, schizophrenia, and anxiety disorders. It is classified as a first-generation antipsychotic and has been widely used since its approval by the FDA in 1956 . Mechanism of ActionProchlorperazine works by blocking dopamine receptors in the brain, particularly the D2 receptors, which are involved in various neurological pathways. This action results in antipsychotic, antiemetic, and other effects. Additionally, it blocks histaminergic, cholinergic, and alpha-1 adrenergic receptors, contributing to its sedative and hypotensive effects . Uses of ProchlorperazineProchlorperazine is used for several medical conditions:
Pharmacological ProfileThe pharmacological profile of prochlorperazine includes its affinity for various receptors:
Side EffectsCommon side effects of prochlorperazine include dizziness, drowsiness, blurred vision, and constipation. Serious side effects may involve movement disorders like tardive dyskinesia and neuroleptic malignant syndrome . Dosage FormsProchlorperazine is available in several dosage forms:
Research FindingsRecent studies have compared prochlorperazine with other medications for treating migraines and nausea. A systematic review found prochlorperazine to be effective in relieving migraines, often more so than metoclopramide . In the context of nausea and vomiting, prochlorperazine remains a viable option despite the availability of newer antiemetics like 5-HT3 antagonists . |
||||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 58-38-8 | ||||||||||||||||||||||||||||||||
Product Name | Prochlorperazine | ||||||||||||||||||||||||||||||||
Molecular Formula | C20H24ClN3S | ||||||||||||||||||||||||||||||||
Molecular Weight | 373.9 g/mol | ||||||||||||||||||||||||||||||||
IUPAC Name | 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | ||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3 | ||||||||||||||||||||||||||||||||
Standard InChIKey | WIKYUJGCLQQFNW-UHFFFAOYSA-N | ||||||||||||||||||||||||||||||||
SMILES | CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | ||||||||||||||||||||||||||||||||
Canonical SMILES | CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | ||||||||||||||||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||||||||||||||||
Colorform | Viscous liquid | ||||||||||||||||||||||||||||||||
Melting Point | 228 °C | ||||||||||||||||||||||||||||||||
Physical Description | Solid | ||||||||||||||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||||||||||||||||
Shelf Life | >3 years if stored properly | ||||||||||||||||||||||||||||||||
Solubility | 73.3 [ug/mL] (The mean of the results at pH 7.4) Freely soluble in alcohol, ether, chloroform In water, 1.496X10-2 g/L (14.96 mg/L) at 24 °C 1.10e-02 g/L |
||||||||||||||||||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||||||||||||||||||
Synonyms | Compazine Edisylate Salt, Prochlorperazine Edisylate, Prochlorperazine Maleate, Prochlorperazine Prochlorperazine Prochlorperazine Edisylate Prochlorperazine Edisylate Salt Prochlorperazine Maleate Salt, Prochlorperazine Edisylate |
||||||||||||||||||||||||||||||||
Vapor Pressure | 1.18X10-9 mm Hg at 25 °C (est) | ||||||||||||||||||||||||||||||||
Reference | 1: BET 1: Metoclopramide or prochlorperazine for headache in acute migraine? Emerg Med J. 2013 Jul;30(7):595-6. doi: 10.1136/emermed-2013-202853.1. Review. PubMed PMID: 23765765. 2: Trottier ED, Bailey B, Lucas N, Lortie A. Prochlorperazine in children with migraine: a look at its effectiveness and rate of akathisia. Am J Emerg Med. 2012 Mar;30(3):456-63. doi: 10.1016/j.ajem.2010.12.020. Epub 2011 Feb 5. PubMed PMID: 21296523. 3: Tashiro M, Naito T, Ohnishi K, Kagawa Y, Kawakami J. Impact of genetic and non-genetic factors on clinical responses to prochlorperazine in oxycodone-treated cancer patients. Clin Chim Acta. 2014 Feb 15;429:175-80. doi: 10.1016/j.cca.2013.12.011. Epub 2013 Dec 17. PubMed PMID: 24360851. 4: Hoy SM, Scott LJ. Indomethacin/prochlorperazine/caffeine: a review of its use in the acute treatment of migraine and in the treatment of episodic tension-type headache. CNS Drugs. 2011 Apr;25(4):343-58. doi: 10.2165/11206740-000000000-00000. Review. PubMed PMID: 21425885. 5: Yomiya K, Takei D, Kurosawa H, Kono B. [A study on the antiemetic effect and extrapyramidal symptoms of prochlorperazine versus perospirone for the control of nausea and vomiting due to opioid introduction]. Gan To Kagaku Ryoho. 2013 Aug;40(8):1037-41. Japanese. PubMed PMID: 23986047. 6: Badshah A, Subhan F, Shah NH, Bukhari NI, Saeed M, Shah KU. Once daily controlled release matrix tablet of Prochlorperazine maleate: influence of Ethocel® and/or Methocel® on in vitro drug release and bioavailability. Drug Dev Ind Pharm. 2012 Feb;38(2):190-9. doi: 10.3109/03639045.2011.595416. Epub 2011 Jul 13. PubMed PMID: 21749268. 7: Coralic Z, Kim AS, Vinson DR. Prochlorperazine-Induced Hemidystonia Mimicking Acute Stroke. West J Emerg Med. 2015 Jul;16(4):572-4. doi: 10.5811/westjem.2015.4.26003. Epub 2015 Jul 2. PubMed PMID: 26265971; PubMed Central PMCID: PMC4530917. 8: Tashiro M, Naito T, Kagawa Y, Kawakami J. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. Biomed Chromatogr. 2012 Jun;26(6):754-60. doi: 10.1002/bmc.1725. Epub 2011 Oct 12. PubMed PMID: 21990013. 9: Caughey GE, Roughead EE, Pratt N, Shakib S, Vitry AI, Gilbert AL. Increased risk of hip fracture in the elderly associated with prochlorperazine: is a prescribing cascade contributing? Pharmacoepidemiol Drug Saf. 2010 Sep;19(9):977-82. doi: 10.1002/pds.2009. PubMed PMID: 20623516. 10: Kostic MA, Gutierrez FJ, Rieg TS, Moore TS, Gendron RT. A prospective, randomized trial of intravenous prochlorperazine versus subcutaneous sumatriptan in acute migraine therapy in the emergency department. Ann Emerg Med. 2010 Jul;56(1):1-6. doi: 10.1016/j.annemergmed.2009.11.020. Epub 2010 Jan 4. PubMed PMID: 20045576. 11: Lau Moon Lin M, Robinson PD, Flank J, Sung L, Dupuis LL. The Safety of Prochlorperazine in Children: A Systematic Review and Meta-Analysis. Drug Saf. 2016 Jun;39(6):509-16. doi: 10.1007/s40264-016-0398-9. Review. PubMed PMID: 26884326. 12: Miller MA, Levsky ME, Enslow W, Rosin A. Randomized evaluation of octreotide vs prochlorperazine for ED treatment of migraine headache. Am J Emerg Med. 2009 Feb;27(2):160-4. doi: 10.1016/j.ajem.2008.01.015. PubMed PMID: 19371522. 13: Clayton M, Ramamoorthy A. Physical incompatibility between prochlorperazine, diclofenac and Injekt® syringe. Anaesthesia. 2013 Jul;68(7):781-2. doi: 10.1111/anae.12307. PubMed PMID: 24044397. 14: Lane M, Smith FE, Sullivan RA, Plasse TF. Dronabinol and prochlorperazine alone and in combination as antiemetic agents for cancer chemotherapy. Am J Clin Oncol. 1990 Dec;13(6):480-4. PubMed PMID: 2173391. 15: Patanwala AE, Amini R, Hays DP, Rosen P. Antiemetic therapy for nausea and vomiting in the emergency department. J Emerg Med. 2010 Sep;39(3):330-6. doi: 10.1016/j.jemermed.2009.08.060. Epub 2009 Dec 21. Review. PubMed PMID: 20022195. 16: Roché H, Hyman G, Nahas G, Stoopler M, Ellison R, Desjardins R. Comparative effects of intravenously administered alizapride and prochlorperazine in cisplatin-induced emesis. Cancer Invest. 1987;5(2):89-93. PubMed PMID: 3607576. 17: Obata Y, Otake Y, Takayama K. Feasibility of transdermal delivery of prochlorperazine. Biol Pharm Bull. 2010;33(8):1454-7. PubMed PMID: 20686248. 18: Bond CM. Comparison of buccal and oral prochlorperazine in the treatment of dizziness associated with nausea and/or vomiting. Curr Med Res Opin. 1998;14(4):203-12. PubMed PMID: 9891192. 19: Tokola RA. The effect of metoclopramide and prochlorperazine on the absorption of effervescent paracetamol in migraine. Cephalalgia. 1988 Sep;8(3):139-47. PubMed PMID: 3197094. 20: Lane M, Vogel CL, Ferguson J, Krasnow S, Saiers JL, Hamm J, Salva K, Wiernik PH, Holroyde CP, Hammill S, et al. Dronabinol and prochlorperazine in combination for treatment of cancer chemotherapy-induced nausea and vomiting. J Pain Symptom Manage. 1991 Aug;6(6):352-9. PubMed PMID: 1652611. | ||||||||||||||||||||||||||||||||
PubChem Compound | 4917 | ||||||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume